molecular formula C13H13NO4 B12648632 5-Oxo-1-(phenylacetyl)-L-proline CAS No. 73427-36-8

5-Oxo-1-(phenylacetyl)-L-proline

Cat. No.: B12648632
CAS No.: 73427-36-8
M. Wt: 247.25 g/mol
InChI Key: ORJNCNQYVLJMOS-JTQLQIEISA-N
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Description

5-Oxo-1-(phenylacetyl)-L-proline is a heterocyclic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring with a phenylacetyl group attached to the nitrogen atom and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(phenylacetyl)-L-proline typically involves the reaction of L-proline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(phenylacetyl)-L-proline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups replacing the phenylacetyl group or modifications to the keto group .

Scientific Research Applications

5-Oxo-1-(phenylacetyl)-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(phenylacetyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(phenylacetyl)-L-proline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73427-36-8

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(2S)-5-oxo-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-11-7-6-10(13(17)18)14(11)12(16)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)/t10-/m0/s1

InChI Key

ORJNCNQYVLJMOS-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)CC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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